molecular formula C17H18ClNO2 B4622662 (2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride

(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride

Cat. No. B4622662
M. Wt: 303.8 g/mol
InChI Key: ZUIJRENHSFFTHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate procedures. For example, the asymmetric deprotonation process using s-BuLi/(−)-sparteine has been employed to synthesize related compounds like (S)-2-aryl-Boc-pyrrolidines (Wu, Lee, & Beak, 1996). These reactions typically show solvent dependence and yield various derivatives with high enantiomeric excesses.

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex and requires detailed analysis. For instance, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, a compound with similar characteristics, was examined crystallographically to understand its tautomeric equilibrium and intramolecular hydrogen bonding (Nazır et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse. Aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone reacting with amines under specific conditions is an example of the complex reactions these compounds can undergo (Malamidou-Xenikaki, Spyroudis, & Tsanakopoulou, 2003).

Scientific Research Applications

Asymmetric Syntheses and Catalysis

  • Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine, highlighting the importance of solvent dependence and providing yields and enantiomeric excesses for various derivatives, including 1-naphthyl and 2-naphthyl derivatives (Wu, Lee, & Beak, 1996).
  • A direct catalytic asymmetric Mannich-type reaction via a dinuclear zinc catalyst developed for the synthesis of either anti- or syn-α-Hydroxy-β-Amino Ketones, utilizing a broad array of hydroxyacetylated aromatics including phenyl, 2-furyl, 1-naphthyl, and 2-naphthyl, exhibits the versatility of this approach in enantioselective synthesis (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Molecular Design and Function

  • The synthesis and characterization of ferrocene functionalized transition metal dithiocarbamate complexes, including those with 1-naphthyl and 2-furyl groups, demonstrate their antimicrobial and electrochemical properties, suggesting potential applications in material science and pharmacology (Verma & Singh, 2015).
  • Syntheses of some substituted di-indolylmethanes in aqueous medium at room temperature showcase the versatility of incorporating various groups, including α-furyl, into methylene carbon, indicating the method's applicability in creating diverse molecular structures (Kamal & Qureshi, 1963).

properties

IUPAC Name

1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c1-19-17-9-8-13-5-2-3-7-15(13)16(17)12-18-11-14-6-4-10-20-14;/h2-10,18H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJRENHSFFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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